
(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗增殖和抗菌活性
Perković 等人 (2016) 的一项研究探讨了与 (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea 结构相似的化合物。这些化合物包括脲和双脲衍生物,对癌细胞系表现出显着的抗增殖作用,特别是乳腺癌 MCF-7 细胞系。其中一些衍生物在体外还表现出很高的抗氧化活性和抗菌特性 (Perković 等人,2016)。
食欲素-1 受体拮抗作用
Bonaventure 等人 (2015) 表征了与所讨论化合物结构类似的选择性食欲素-1 受体拮抗剂。这种拮抗剂被称为化合物 56,显示出在不引起催眠作用的情况下预防应激诱导的过度唤醒的潜力,表明其可用于治疗与应激或过度唤醒状态相关的精神疾病 (Bonaventure 等人,2015)。
锌选择性荧光传感器
Wang 等人 (2008) 的研究调查了使用与关注化合物相似的衍生物的 Zn(II) 树枝状荧光传感器。其中一种传感器在 Zn(II) 存在下显示出高度选择性和 31 倍的荧光增强,表明其在生化和环境分析中的潜在用途 (Wang 等人,2008)。
除草剂应用
Luo 等人 (2008) 的一项研究合成了并测试了含有苯脲的新型三唑啉酮衍生物,其结构成分与所讨论化合物相似,用于除草剂活性。这些化合物显示出有希望的除草剂活性,并且可以开发用于农业用途 (Luo 等人,2008)。
细胞成像应用
Pradhan 等人 (2015) 合成了基于 8-氨基喹啉的 Zn2+ 荧光传感器,其与查询的化合物具有结构特征。该传感器展示了在细胞成像研究中的潜在应用,突出了其在生物和医学研究中的相关性 (Pradhan 等人,2015)。
抗菌特性
Dhokale 等人 (2019) 合成了新型的脲和硫脲类似物,对金黄色葡萄球菌和大肠杆菌表现出有效的抗菌活性,表明它们作为抗菌剂的潜力 (Dhokale 等人,2019)。
腺苷 A(3) 受体拮抗作用
Muijlwijk-Koezen 等人 (2000) 发现异喹啉和喹唑啉脲衍生物,类似于查询的化合物,可以与人腺苷 A(3) 受体结合。这些化合物可能被用作 A(3) 受体的拮抗剂,这与针对该受体的药物的开发有关 (Muijlwijk-Koezen 等人,2000)。
电化学合成
Bhanage 等人 (2003) 研究了脲的酯交换反应,该反应与所讨论的化合物有关,用于合成工业上重要的化学物质碳酸二甲酯 (Bhanage 等人,2003)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with m-tolyl isocyanate, followed by the reduction of the resulting intermediate and the addition of (Z)-1-(3-(m-tolyl)ureido)-3-(3-methoxyphenethyl)quinazolin-2(1H)-one.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "m-tolyl isocyanate", "sodium borohydride", "acetic acid", "ethanol", "triethylamine", "chloroform", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one and m-tolyl isocyanate in chloroform and add triethylamine. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with chloroform. Dry the solid under vacuum.", "Step 3: Dissolve the solid in ethanol and add sodium borohydride. Stir the mixture at room temperature for 24 hours.", "Step 4: Add acetic acid to the mixture to quench the reaction. Filter the resulting precipitate and wash it with water. Dry the solid under vacuum.", "Step 5: Dissolve the solid in chloroform and add (Z)-1-(3-(m-tolyl)ureido)-3-(3-methoxyphenethyl)quinazolin-2(1H)-one. Stir the mixture at room temperature for 24 hours.", "Step 6: Filter the resulting precipitate and wash it with chloroform. Dry the solid under vacuum to obtain the final product." ] } | |
CAS 编号 |
942002-12-2 |
分子式 |
C25H24N4O3 |
分子量 |
428.492 |
IUPAC 名称 |
1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C25H24N4O3/c1-17-7-5-9-19(15-17)26-24(30)28-23-21-11-3-4-12-22(21)27-25(31)29(23)14-13-18-8-6-10-20(16-18)32-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30) |
InChI 键 |
QZXOWMYFLZWEGX-NFFVHWSESA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC(=CC=C4)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


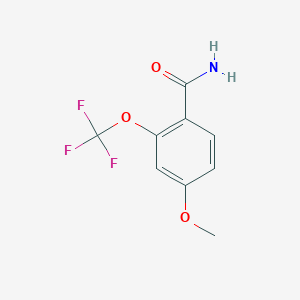
![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)
![N-[(4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B2654127.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2654134.png)
![N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B2654136.png)
![3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654137.png)

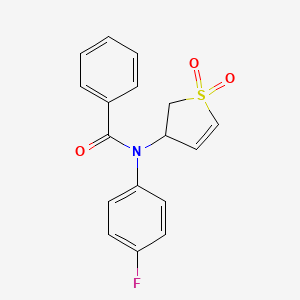
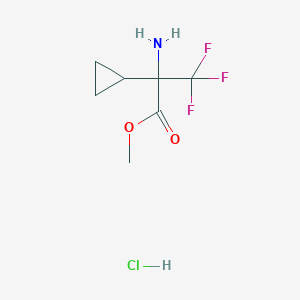
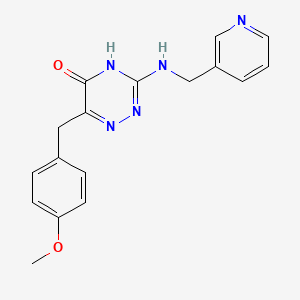
![N-[(4-fluorophenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2654143.png)
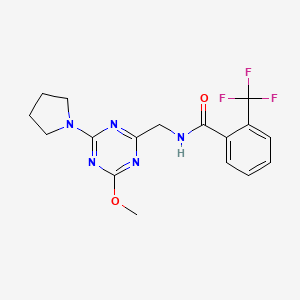
![N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2654146.png)
